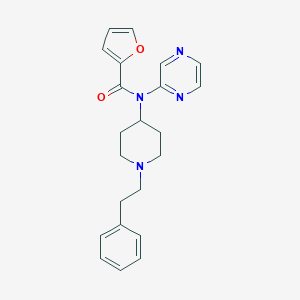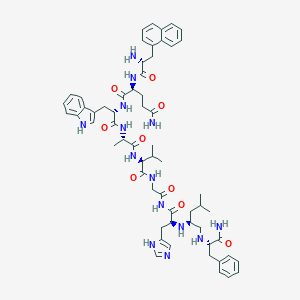
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-, also known as BN(6-14), is a peptide fragment that is derived from the larger peptide hormone bombesin. Bombesin and its derivatives have been studied extensively due to their potential therapeutic applications in various diseases, including cancer. BN(6-14) has been found to possess unique properties that make it a promising candidate for further research.
Mecanismo De Acción
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) binds specifically to the GRPR, which is a G protein-coupled receptor (GPCR). Upon binding, the receptor is activated, leading to the activation of downstream signaling pathways. This results in a variety of cellular responses, including cell proliferation, migration, and survival.
Efectos Bioquímicos Y Fisiológicos
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) has been found to have a variety of biochemical and physiological effects. It has been shown to stimulate the release of various hormones, including gastrin and insulin. It has also been found to have a role in the regulation of food intake and body weight.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) in lab experiments is its specificity for the GRPR. This allows for targeted imaging and therapy of cancer cells. However, one limitation is the potential for off-target effects, as the GRPR is also expressed in normal tissues.
Direcciones Futuras
There are several future directions for research on Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14). One area of interest is the development of novel imaging and therapeutic agents based on Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) for cancer diagnosis and treatment. Another area of research is the elucidation of the downstream signaling pathways activated by Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) binding to the GRPR. This could lead to the development of new therapies for cancer and other diseases. Additionally, further studies are needed to determine the safety and efficacy of Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) in clinical trials.
Métodos De Síntesis
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the stepwise addition of protected amino acids onto a solid support, which is then cleaved to release the peptide. The peptide is then purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) has been studied extensively for its potential applications in cancer diagnosis and treatment. It has been found to bind specifically to the gastrin-releasing peptide receptor (GRPR), which is overexpressed in various types of cancer cells. This makes Bombesin (6-14), nal(6)-psi(13,14)-phe(14)-(6-14) a promising candidate for targeted imaging and therapy of cancer.
Propiedades
Número CAS |
123770-00-3 |
|---|---|
Nombre del producto |
Bombesin (6-14), nal(6)-psi(13,14)-phe(14)- |
Fórmula molecular |
C60H78N14O9 |
Peso molecular |
1139.3 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-amino-3-naphthalen-1-ylpropanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methylpentan-2-yl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pentanediamide |
InChI |
InChI=1S/C60H78N14O9/c1-34(2)24-42(31-66-48(54(63)77)25-37-14-7-6-8-15-37)70-50(28-41-30-64-33-68-41)59(82)73-52(76)32-67-60(83)53(35(3)4)74-55(78)36(5)69-58(81)49(27-40-29-65-46-21-12-11-20-44(40)46)72-57(80)47(22-23-51(62)75)71-56(79)45(61)26-39-18-13-17-38-16-9-10-19-43(38)39/h6-21,29-30,33-36,42,45,47-50,53,65-66,70H,22-28,31-32,61H2,1-5H3,(H2,62,75)(H2,63,77)(H,64,68)(H,67,83)(H,69,81)(H,71,79)(H,72,80)(H,74,78)(H,73,76,82)/t36-,42-,45+,47-,48-,49-,50-,53-/m0/s1 |
Clave InChI |
UQMMTOPLVRUYME-ZRFABLFRSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NC(=O)[C@H](CC1=CN=CN1)N[C@@H](CC(C)C)CN[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC5=CC=CC6=CC=CC=C65)N |
SMILES |
CC(C)CC(CNC(CC1=CC=CC=C1)C(=O)N)NC(CC2=CN=CN2)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC6=CC=CC=C65)N |
SMILES canónico |
CC(C)CC(CNC(CC1=CC=CC=C1)C(=O)N)NC(CC2=CN=CN2)C(=O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC6=CC=CC=C65)N |
Otros números CAS |
123770-00-3 |
Sinónimos |
6-Nal-13,14-Psi-14-Phe-bombesin (6-14) 6-NPPBN bombesin (6-14), Nal(6)-Psi(13,14)-Phe(14)- bombesin (6-14), naphthylalanyl(6)-Psi(13,14)-phenylalanine(14)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



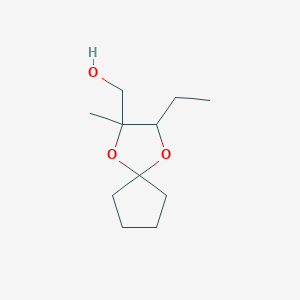
![2-Methyl-1H-cyclopenta[l]phenanthrene](/img/structure/B37752.png)
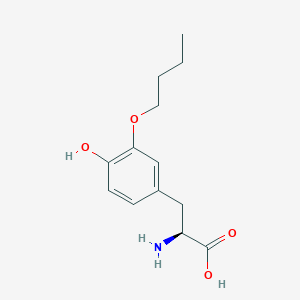
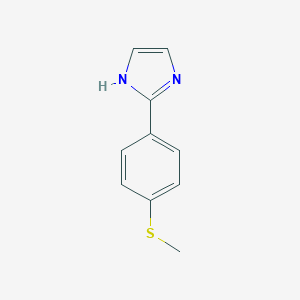

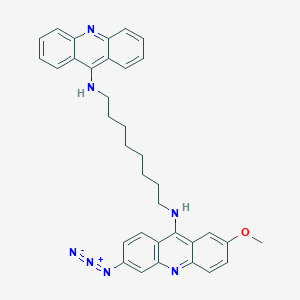
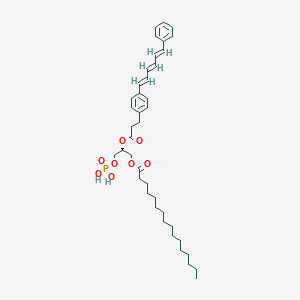
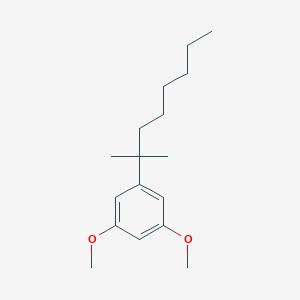
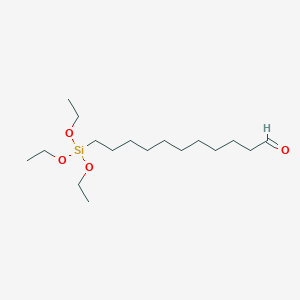
![2-[(2-Methoxyphenyl)amino]pyridine-3-carboxylic acid](/img/structure/B37767.png)
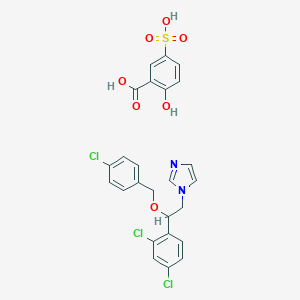
![(1-methyl-1H-benzo[d]imidazol-5-yl)methanol](/img/structure/B37769.png)
![10-methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B37770.png)
